molecular formula C9H10O2S B13235718 Methyl 4-(sulfanylmethyl)benzoate CAS No. 102203-61-2

Methyl 4-(sulfanylmethyl)benzoate

Cat. No.: B13235718
CAS No.: 102203-61-2
M. Wt: 182.24 g/mol
InChI Key: KEXBODNZFOYNET-UHFFFAOYSA-N
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Description

Methyl 4-(sulfanylmethyl)benzoate is an organic compound with the molecular formula C9H10O2S It is a derivative of benzoic acid, where a sulfanylmethyl group is attached to the fourth position of the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 4-(sulfanylmethyl)benzoate can be synthesized through several methods. One common approach involves the esterification of 4-(sulfanylmethyl)benzoic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, where the sulfanylmethyl group is converted to a sulfoxide or sulfone. Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

    Reduction: The compound can be reduced to form the corresponding thiol derivative using reducing agents like lithium aluminum hydride.

    Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, allowing for the introduction of various substituents. For example, nitration with nitric acid can yield nitro derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperoxybenzoic acid.

    Reduction: Lithium aluminum hydride.

    Substitution: Nitric acid for nitration, bromine for bromination.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiol derivatives.

    Substitution: Nitro derivatives, bromo derivatives.

Scientific Research Applications

Methyl 4-(sulfanylmethyl)benzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions due to its ability to form covalent bonds with thiol groups in proteins.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds with antimicrobial and anticancer properties.

    Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of methyl 4-(sulfanylmethyl)benzoate involves its ability to interact with biological molecules through its sulfanylmethyl group. This group can form covalent bonds with thiol groups in proteins, leading to enzyme inhibition or modification of protein function. The compound’s aromatic ring also allows for interactions with hydrophobic pockets in proteins, further influencing its biological activity.

Comparison with Similar Compounds

  • Methyl 4-(methylsulfonylmethyl)benzoate
  • Methyl 4-(sulfooxy)benzoate
  • Methyl benzoate

Comparison: Methyl 4-(sulfanylmethyl)benzoate is unique due to the presence of the sulfanylmethyl group, which imparts distinct reactivity compared to other similar compounds. For instance, methyl 4-(methylsulfonylmethyl)benzoate contains a sulfonyl group, which is more oxidized and less reactive towards nucleophiles. Methyl 4-(sulfooxy)benzoate has a sulfooxy group, which significantly alters its chemical properties and reactivity. Methyl benzoate, lacking any sulfur-containing groups, exhibits different reactivity patterns and applications.

Biological Activity

Methyl 4-(sulfanylmethyl)benzoate is a compound that has garnered attention in the fields of medicinal chemistry and biological research due to its diverse biological activities. This article synthesizes current knowledge regarding its biological properties, mechanisms of action, and potential applications.

Chemical Structure and Properties

This compound features a benzoate moiety linked to a sulfanylmethyl group. Its structure allows for various chemical interactions, particularly with thiol groups in proteins, which can lead to significant biological effects.

The biological activity of this compound primarily arises from its ability to form covalent bonds with thiol groups in proteins. This interaction can inhibit enzyme activity or modify protein functions, influencing various biochemical pathways. The aromatic ring structure enables hydrophobic interactions with protein pockets, enhancing its reactivity and specificity towards biological targets.

1. Enzyme Inhibition

This compound has been studied for its potential as an enzyme inhibitor. Its ability to interact with matrix metalloproteinases (MMPs) is particularly noteworthy. MMPs play critical roles in extracellular matrix remodeling and have been implicated in cancer metastasis and tissue repair processes. The compound has demonstrated non-competitive inhibition against specific MMPs, suggesting it may be a valuable tool in cancer therapeutics .

2. Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. Its mechanism likely involves disruption of bacterial cell membranes and interference with metabolic processes, making it a candidate for developing new antimicrobial agents.

3. Anticancer Activity

Preliminary studies have shown that derivatives of this compound possess cytotoxic effects against several cancer cell lines. These compounds may induce apoptosis or inhibit proliferation through their interactions with cellular signaling pathways.

Case Studies

Case Study 1: Enzyme Inhibition Assay
A study assessed the inhibitory effects of this compound on MMP-13 activity. The compound was found to reduce MMP-13 catalytic activity significantly at low micromolar concentrations, highlighting its potential as a therapeutic agent in conditions characterized by excessive MMP activity, such as arthritis and cancer .

Case Study 2: Antimicrobial Testing
In vitro testing demonstrated that this compound inhibited the growth of Escherichia coli and Staphylococcus aureus at concentrations ranging from 10 to 100 µg/mL. The compound's effectiveness suggests potential applications in treating infections caused by resistant bacterial strains.

Data Table: Biological Activities Overview

Biological ActivityObserved EffectsReference
Enzyme InhibitionSignificant inhibition of MMP-13
AntimicrobialInhibition of E. coli and S. aureus
AnticancerCytotoxic effects on cancer cell lines

Properties

CAS No.

102203-61-2

Molecular Formula

C9H10O2S

Molecular Weight

182.24 g/mol

IUPAC Name

methyl 4-(sulfanylmethyl)benzoate

InChI

InChI=1S/C9H10O2S/c1-11-9(10)8-4-2-7(6-12)3-5-8/h2-5,12H,6H2,1H3

InChI Key

KEXBODNZFOYNET-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)CS

Origin of Product

United States

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